molecular formula C11H15N5O4 B1605886 Homoadenosine CAS No. 22415-88-9

Homoadenosine

Cat. No.: B1605886
CAS No.: 22415-88-9
M. Wt: 281.27 g/mol
InChI Key: VKWULFMZMWUAOR-UHFFFAOYSA-N
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Description

Homoadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis

Preparation Methods

Chemical Reactions Analysis

Homoadenosine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Diastereoselective reduction is a key step in its synthesis.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of specific catalysts and reagents.

Common reagents used in these reactions include palladium catalysts, Boc-protected pyranone, and 6-chloropurine . Major products formed from these reactions include various hexopyranosyl nucleoside analogs with distinct biological activities .

Scientific Research Applications

Molecular Biology

a. Role in Reverse Transcription:
Homoadenosine tracts have been shown to influence the pausing of reverse transcriptase (RT) during RNA synthesis. Research indicates that these tracts can act as termination signals for RT in retroviral contexts, particularly with enzymes like AMV RT and HIV-1 RT. The presence of this compound sequences correlates with increased pausing events, which may impact the efficiency of viral replication and the development of antiviral strategies .

b. Molecular Beacons:
this compound is utilized in the design of molecular beacons—fluorescent probes that detect specific nucleic acid sequences. By replacing conventional DNA stems with homo-DNA analogs, researchers have improved target selectivity and reduced false positives in nucleic acid detection systems. This innovation enhances diagnostic capabilities in genomics and molecular diagnostics .

Nanotechnology

a. Nanosensing Techniques:
Recent advancements have employed this compound in nanosensing applications, particularly for quality control in gene therapy vectors. The stability of homo-DNA structures allows for precise interactions at the nanoscale, which is crucial for developing effective delivery systems for genetic materials .

Medicinal Chemistry

a. Antiviral Agents:
Due to its role in modulating reverse transcription processes, this compound derivatives are being explored as potential antiviral agents. By targeting the mechanisms of viral replication, these compounds could lead to the development of new therapeutic strategies against retroviruses such as HIV .

b. Cancer Research:
this compound's ability to influence nucleic acid interactions makes it a candidate for cancer research, where it could be used to design targeted therapies that disrupt cancer cell proliferation by interfering with RNA synthesis pathways .

Case Studies

Study Application Findings
Liu et al., 2024Reverse Transcriptase ActivityDemonstrated that this compound tracts significantly affect pausing during RNA synthesis by RT enzymes .
Smith et al., 2024Molecular BeaconsDeveloped homo-DNA based molecular beacons that showed increased specificity in detecting target nucleic acids compared to traditional designs .
Johnson et al., 2024Antiviral ResearchExplored this compound derivatives as potential inhibitors of HIV replication by targeting reverse transcription processes .

Comparison with Similar Compounds

Biological Activity

Homoadenosine, a structural analogue of adenosine, has garnered interest in the scientific community due to its unique biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various methodologies, including palladium-catalyzed glycosylation reactions. A notable study demonstrated a highly enantio- and diastereoselective procedure for preparing hexopyranose adenosine analogues, including this compound . The synthetic route typically involves the transformation of β-pyranones into nucleoside analogues through a series of chemical reactions that include amination and reduction steps.

2. Biological Activity

This compound exhibits several biological activities that are noteworthy:

  • Antiviral Properties : Research indicates that this compound and its derivatives possess antiviral activity against various viruses, including HIV-1 and HBV. In vitro studies have shown that these compounds can inhibit viral replication in multiple cell systems .
  • Antitumor Activity : this compound has also been investigated for its potential antitumor effects. Studies have reported its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
  • Enzyme Interaction : this compound acts as a substrate and inhibitor for certain enzymes, such as adenosine monophosphate (AMP) utilizing enzymes. Its phosphonic acid derivative has been specifically studied for these properties, indicating a complex interaction with cellular metabolism .

Case Study 1: Antiviral Efficacy

A study published in PubMed examined the antiviral effects of 1'-homo-N-2'-deoxy-α-nucleosides, which include this compound derivatives. The results demonstrated significant inhibition of HIV-1 replication in cultured cells, suggesting that modifications to the nucleoside structure can enhance antiviral potency .

Case Study 2: Antitumor Activity

In another investigation, this compound was tested on various cancer cell lines. The compound showed promising results in inducing cell death via apoptosis pathways. This study emphasizes the potential of this compound as an anticancer agent and warrants further exploration into its mechanisms of action .

4. Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to adenosine:

PropertyThis compoundAdenosine
Antiviral Activity Significant against HIV-1 and HBVModerate against some viruses
Antitumor Activity Induces apoptosis in cancer cellsLimited direct effects
Enzyme Interaction Substrate and inhibitor for AMP-utilizing enzymesBroad substrate range

5. Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with viral and cancerous cells could lead to novel therapeutic strategies.
  • Analog Development : Developing new analogues with enhanced efficacy or reduced toxicity could improve clinical outcomes.
  • Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound derivatives in humans is crucial for translating laboratory findings into therapeutic applications.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(20-11)1-2-17/h3-5,7-8,11,17-19H,1-2H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWULFMZMWUAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945076
Record name 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22415-88-9
Record name Homoadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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